1-(Bromomethyl)pyrrolidin-2-one
Overview
Description
1-(Bromomethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Mode of Action
It’s suggested that the compound might interact with its targets, possibly α1-adrenergic receptors, leading to changes in cellular processes . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds could potentially affect multiple biochemical pathways, but more research is needed to identify the exact pathways involved.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . Therefore, it’s plausible that 1-(Bromomethyl)pyrrolidin-2-one could have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Cellular Effects
The cellular effects of 1-(Bromomethyl)pyrrolidin-2-one are not well-documented. Some pyrrolidin-2-one derivatives have shown antimicrobial effects against S. aureus, E. coli, and C. albicans in a dose-dependent manner
Molecular Mechanism
It is known that the pyrrolidin-2-one ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Preparation Methods
The synthesis of 1-(Bromomethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the bromination of pyrrolidin-2-one. This can be done using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. Another method involves the reaction of pyrrolidin-2-one with formaldehyde and hydrobromic acid, leading to the formation of the bromomethyl derivative.
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like sodium azide, sodium thiolate, and various amines for substitution reactions, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Bromomethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Organic Synthesis:
Comparison with Similar Compounds
1-(Bromomethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(Chloromethyl)pyrrolidin-2-one: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.
1-(Hydroxymethyl)pyrrolidin-2-one: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.
1-(Methyl)pyrrolidin-2-one: Lacks the halogen atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-(bromomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZVJRCGFYXEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533196 | |
Record name | 1-(Bromomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93287-12-8 | |
Record name | 1-(Bromomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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